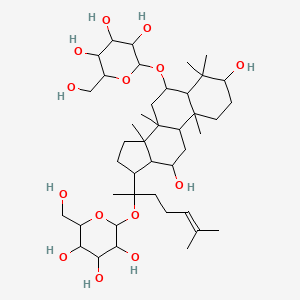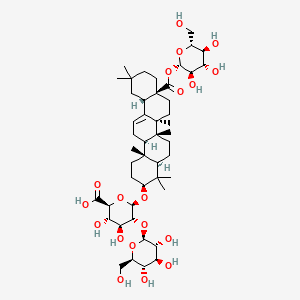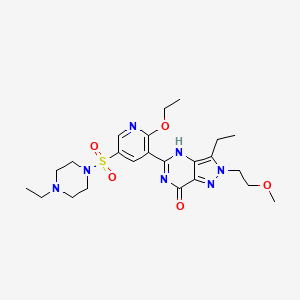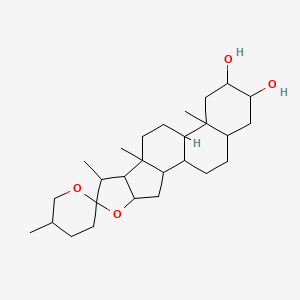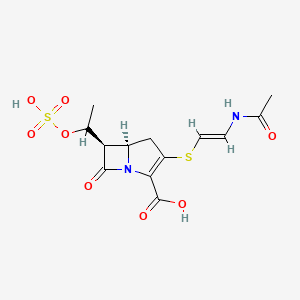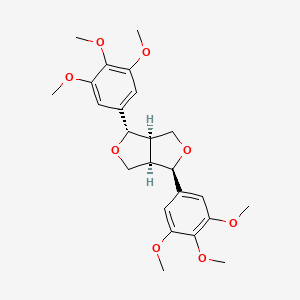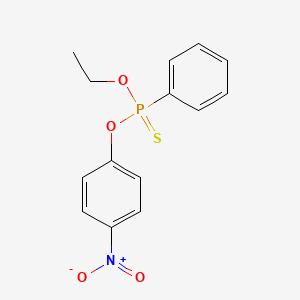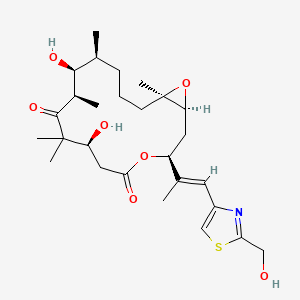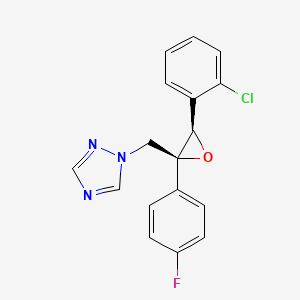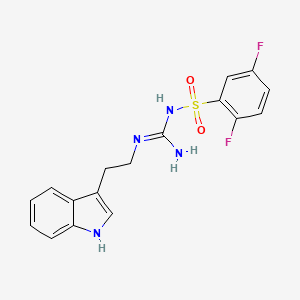
4-Methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid
概要
説明
ERAP1-IN-1 is a compound known for its role as an inhibitor of endoplasmic reticulum aminopeptidase 1 (ERAP1). ERAP1 is an enzyme involved in the antigen processing and presentation pathway, primarily located in the endoplasmic reticulum. It trims peptides at their N-terminus, preparing them for presentation by major histocompatibility complex class I molecules. ERAP1-IN-1 competitively inhibits ERAP1, making it a valuable tool in scientific research, particularly in immunology and cancer studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ERAP1-IN-1 typically involves multiple steps, starting from commercially available precursors. The synthetic route includes:
Formation of the Core Structure: This involves the construction of the core scaffold through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of specific functional groups that enhance the inhibitory activity against ERAP1.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of ERAP1-IN-1 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification methods. Reaction conditions are carefully controlled to ensure consistency and quality of the final product.
化学反応の分析
Types of Reactions
ERAP1-IN-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation agents like chlorine or bromine, and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
ERAP1-IN-1 has a wide range of applications in scientific research:
Chemistry: Used as a probe to study enzyme kinetics and inhibition mechanisms.
Biology: Helps in understanding the role of ERAP1 in antigen processing and immune response.
Medicine: Investigated for its potential in cancer therapy, particularly in enhancing the efficacy of immunotherapies.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting ERAP1.
作用機序
ERAP1-IN-1 exerts its effects by competitively inhibiting the active site of ERAP1. This inhibition prevents ERAP1 from trimming peptides, thereby affecting the presentation of antigens by major histocompatibility complex class I molecules. The molecular targets include the zinc-binding site of ERAP1, which is crucial for its enzymatic activity .
類似化合物との比較
Similar Compounds
Bestatin: Another inhibitor of aminopeptidases, but less specific to ERAP1.
Leucine Aminopeptidase Inhibitors: Target a broader range of aminopeptidases.
ERAP2 Inhibitors: Specifically inhibit endoplasmic reticulum aminopeptidase 2, a close relative of ERAP1.
Uniqueness of ERAP1-IN-1
ERAP1-IN-1 is unique due to its high specificity for ERAP1, making it a valuable tool for studying the precise role of this enzyme in immune response and disease. Its ability to selectively inhibit ERAP1 without affecting other aminopeptidases sets it apart from other inhibitors.
If you have any more questions or need further details, feel free to ask!
特性
IUPAC Name |
4-methoxy-3-[[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O5S/c1-30-17-8-5-13(19(26)27)11-18(17)31(28,29)24-15-12-14(20(21,22)23)6-7-16(15)25-9-3-2-4-10-25/h5-8,11-12,24H,2-4,9-10H2,1H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYXAJZYGMHQDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



